molecular formula C10H12N2O3 B14911206 2-(3-Acetamidophenoxy)acetamide

2-(3-Acetamidophenoxy)acetamide

Cat. No.: B14911206
M. Wt: 208.21 g/mol
InChI Key: PAJUDXLFFIUBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Acetamidophenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamido group attached to a phenoxy acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetamidophenoxy)acetamide typically involves the reaction of 3-acetamidophenol with chloroacetic acid or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetamidophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Acetamidophenoxy)acetamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Acetamidophenoxy)acetamide: Similar structure but with the acetamido group at the para position.

    2-(3-Chlorophenoxy)acetamide: Contains a chloro group instead of an acetamido group.

    2-(3-Methoxyphenoxy)acetamide: Contains a methoxy group instead of an acetamido group.

Uniqueness

2-(3-Acetamidophenoxy)acetamide is unique due to the specific positioning of the acetamido group, which can influence its reactivity and interaction with biological targets

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-(3-acetamidophenoxy)acetamide

InChI

InChI=1S/C10H12N2O3/c1-7(13)12-8-3-2-4-9(5-8)15-6-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13)

InChI Key

PAJUDXLFFIUBMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.